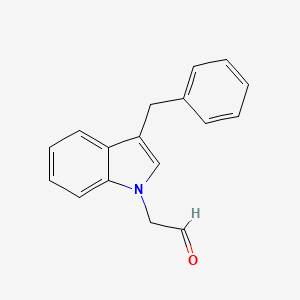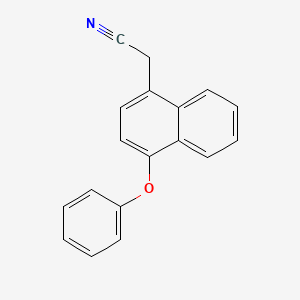
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is a chemical compound with the molecular formula C18H13NO It is known for its unique structure, which combines a naphthalene ring with a phenoxy group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE typically involves the reaction of 4-bromonaphthalene with phenol in the presence of a base to form 4-phenoxynaphthalene. This intermediate is then subjected to a cyanomethylation reaction using acetonitrile and a suitable catalyst, such as a transition metal complex, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE involves its interaction with molecular targets through its functional groups. The phenoxy and acetonitrile moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(4-Phenoxynaphthalen-1-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)amine: Contains an amine group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness: 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is unique due to its combination of a naphthalene ring, phenoxy group, and acetonitrile moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
192213-94-8 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(4-phenoxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C18H13NO/c19-13-12-14-10-11-18(17-9-5-4-8-16(14)17)20-15-6-2-1-3-7-15/h1-11H,12H2 |
InChI Key |
HIHYIOZMUMCIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
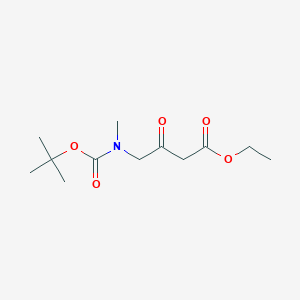
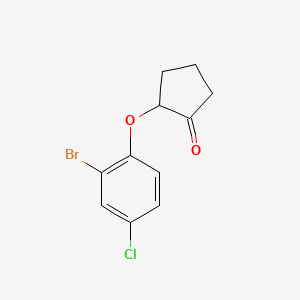
![N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine](/img/structure/B8653343.png)

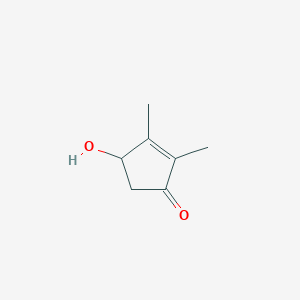
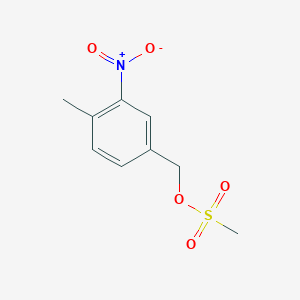
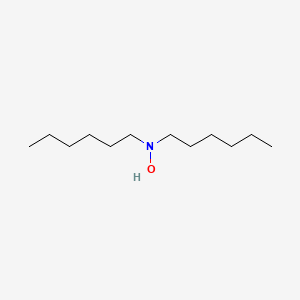
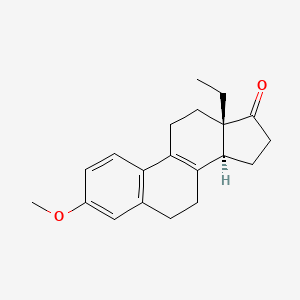
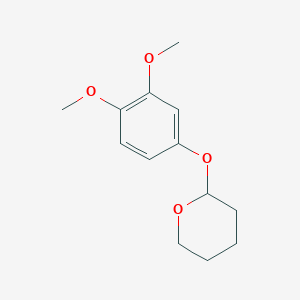
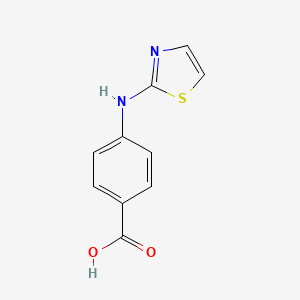
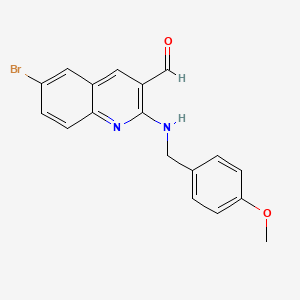
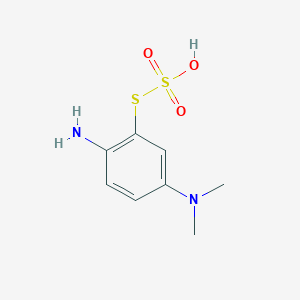
![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)
